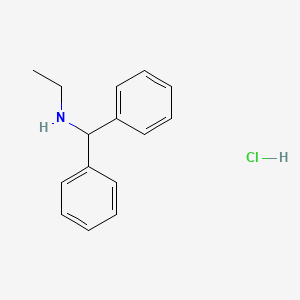

(Diphenylmethyl)(ethyl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Diphenylmethyl)(ethyl)amine hydrochloride” is a chemical compound with the CAS Number: 53693-51-9 . It has a molecular weight of 211.31 . It is in liquid form .

Physical And Chemical Properties Analysis

“(Diphenylmethyl)(ethyl)amine” is a liquid at room temperature . It has a molecular weight of 211.31 and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Oxidative Deprotection

The diphenylmethyl amino protecting group, related to (Diphenylmethyl)(ethyl)amine hydrochloride, can be removed through oxidation to an imine, followed by hydrolysis. This method is particularly effective in preparing α-amino phosphinates and α-amino phosphonates (Sampson & Honek, 1999).

Ligands for Chromium-Catalyzed Reactions

Bis(diphenylphosphino)amine ligands, which may include (Diphenylmethyl)(ethyl)amine hydrochloride derivatives, are used in chromium-catalyzed ethylene trimerization and tetramerization. These ligands enhance catalyst stability and improve productivity (Elowe et al., 2006).

Substance P (NK1) Receptor Antagonism

Compounds related to (Diphenylmethyl)(ethyl)amine hydrochloride, like CP-96,345, have been identified as potent nonpeptide antagonists of the substance P (NK1) receptor. These compounds are selective NK1 antagonists and may be useful in exploring the role of substance P in diseases (Snider et al., 1991).

Chemistry of Technetium(V) and Rhenium(V) Phenylimido Complexes

Ligand-exchange reactions involving aminodiphosphine ligands, which could include (Diphenylmethyl)(ethyl)amine hydrochloride, are used in the synthesis of novel [M(NPh)PNP]3+ metal fragments. These are suitable for stable mixed-ligand compounds synthesis, potentially useful in various chemical and pharmaceutical applications (Porchia et al., 2005).

Diversity-Oriented Synthesis of Azaspirocycles

(Diphenylmethyl)(ethyl)amine hydrochloride derivatives can be used in the synthesis of azaspirocycles, contributing to the field of chemistry-driven drug discovery. These compounds are significant for developing new therapeutic agents (Wipf et al., 2004).

Neurotropic Activity of Amine and Urea Derivatives

Research on (Heterylphenylmethyl)-amines and -ureas, potentially including (Diphenylmethyl)(ethyl)amine hydrochloride derivatives, suggests they may possess neurotropic activity, indicating potential applications in neurology and psychiatry (Shamshin et al., 2001).

Removal of Amine-Protecting Groups

The diphenylmethyl group, a key component of (Diphenylmethyl)(ethyl)amine hydrochloride, can be efficiently removed using camphorsulfonic acid in aqueous media. This technique is important in synthetic chemistry for amine protection and deprotection (Yamagiwa et al., 2017).

Carbodiimide-Mediated Amide Formation

(Diphenylmethyl)(ethyl)amine hydrochloride related compounds are used in carbodiimide-mediated amide formation, a critical reaction in bioconjugation processes in aqueous media (Nakajima & Ikada, 1995).

Safety and Hazards

“(Diphenylmethyl)(ethyl)amine” has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Direcciones Futuras

A recent study has developed a continuous flow method to remove the diphenylmethyl (DPM) group, which is often used in the synthesis of β-lactam antibiotics . This method, which uses cresol in a microreactor, is more efficient, faster, and yields higher results for removing DPM . This could potentially be applied to the synthesis and processing of “(Diphenylmethyl)(ethyl)amine hydrochloride” in the future.

Relevant Papers One relevant paper is “Diphenylmethyl deprotection in continuous flow and its application in synthesis of β-lactam antibiotics” published in the Journal of Flow Chemistry . This paper discusses the use of diphenylmethyl (DPM) as a carboxyl protecting group in the synthesis of β-lactam antibiotics and the development of a continuous flow method to remove it . Another relevant paper is “Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines” which discusses the synthesis of related compounds .

Propiedades

IUPAC Name |

N-benzhydrylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12,15-16H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJPFNSKBNHAHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2834271.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2834283.png)

![N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2834284.png)

![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2834289.png)

![5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2834291.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2834293.png)